molecular formula C14H23NO2S B5804688 5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide

5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide

Cat. No. B5804688
M. Wt: 269.40 g/mol
InChI Key: CQYOOZQAWVVHAX-UHFFFAOYSA-N
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Description

5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide, also known as TBSA, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and water. TBSA has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. In

Mechanism of Action

The mechanism of action of 5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of ion channels, particularly voltage-gated potassium channels. 5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide has been shown to block the Kv1.3 potassium channel, which is expressed in T cells and is involved in the regulation of the immune response. By blocking the Kv1.3 channel, 5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide may have potential therapeutic applications in autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Biochemical and Physiological Effects:
5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide can enhance the solubility and stability of proteins, which can facilitate their crystallization and structure determination. 5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide has also been shown to block the Kv1.3 potassium channel, which can modulate T cell activation and proliferation. In vivo studies have shown that 5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide can reduce the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis, by inhibiting T cell activation and migration to the central nervous system.

Advantages and Limitations for Lab Experiments

5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide has several advantages for lab experiments, including its high solubility in organic solvents and water, its ability to enhance the solubility and stability of proteins, and its potential therapeutic applications in autoimmune diseases. However, 5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide also has some limitations, including its relatively high cost, its potential toxicity to cells and organisms, and its limited availability in some regions.

Future Directions

There are several future directions for research on 5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide. One direction is to investigate the mechanism of action of 5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide in more detail, particularly its interaction with ion channels and proteins. Another direction is to explore the potential therapeutic applications of 5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide in autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. A third direction is to synthesize and test novel sulfonamide derivatives based on 5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide, with the aim of developing new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis method of 5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide involves the reaction of 2,3,4,5-tetramethylbenzenesulfonyl chloride with tert-butylamine in the presence of a base, such as triethylamine. The reaction produces 5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide as a white crystalline solid, which can be purified by recrystallization from a suitable solvent, such as ethyl acetate.

Scientific Research Applications

5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide has been used in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. In biochemistry, 5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide has been used as a protein crystallization additive to enhance the solubility and stability of proteins. In pharmacology, 5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide has been used as a tool compound to investigate the mechanism of action of drugs that target ion channels, such as voltage-gated potassium channels. In medicinal chemistry, 5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide has been used as a building block to synthesize novel sulfonamide derivatives with potential therapeutic applications.

properties

IUPAC Name

5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2S/c1-10-8-12(14(3,4)5)9-13(11(10)2)18(16,17)15(6)7/h8-9H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYOOZQAWVVHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)N(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide

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